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(+)-Chimonanthine

Cat. No.: B1206517
M. Wt: 346.5 g/mol
InChI Key: HOYXPMHLHJOGHD-CZYKHXBRSA-N
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Description

Significance of Natural Product Alkaloids in Chemical Biology and Drug Discovery Research

Alkaloids, a large and chemically diverse group of nitrogen-containing natural compounds, are primarily synthesized by plants, fungi, and marine organisms. Their complex structures, often featuring heterocyclic rings, are a testament to millions of years of evolutionary development, enabling them to interact with biological macromolecules in specific ways florajournal.comresearchgate.net. This inherent bioactivity makes them invaluable resources in the pursuit of novel therapeutic agents nih.govitmedicalteam.plnih.gov.

In chemical biology, alkaloids serve as critical tools for understanding biological pathways and validating drug targets. Their ability to modulate cellular processes with high potency and specificity provides insights into disease mechanisms researchgate.netnih.gov. For drug discovery, alkaloids represent a rich source of lead compounds, with many approved drugs originating from or inspired by these natural scaffolds nih.govitmedicalteam.plnih.gov. The chemical diversity of alkaloids allows for the exploration of a vast chemical space, increasing the likelihood of identifying compounds with desirable pharmacological properties and novel mechanisms of action researchgate.net.

Overview of Dimeric Hexahydropyrroloindole Alkaloids

(+)-Chimonanthine belongs to the class of dimeric hexahydropyrroloindole (HPI) alkaloids. These molecules are characterized by their intricate architecture, typically formed by the dimerization of tryptamine (B22526) derivatives researchgate.netnih.gov. A defining structural feature of this alkaloid family is the presence of vicinal quaternary stereocenters, which present significant synthetic challenges but also contribute to their unique three-dimensional conformations and biological interactions researchgate.netnih.govresearchgate.net.

The hexahydropyrrolo[2,3-b]indole (HPI) skeleton forms the core of these dimeric structures, with two such units linked together, often via a C3a-C3a' bond ub.edu. This dimerization process results in complex molecules with multiple chiral centers, leading to various stereoisomers, including enantiomers and diastereomers like this compound, (-)-chimonanthine, and meso-chimonanthine (B1246192) mdpi.com. The study of these dimeric HPI alkaloids is driven by their structural complexity and their reported biological activities, making them attractive targets for both isolation and synthetic chemistry researchgate.netresearchgate.netnih.gov.

Historical Context of this compound Research

The study of bis(cyclotryptamine) alkaloids, a broader category that includes dimeric HPIs, has a history stretching back to the late 19th century nih.govthieme-connect.com. The isolation and structural elucidation of these complex molecules have been a gradual process, with key milestones achieved through dedicated chemical analysis.

The alkaloid (-)-chimonanthine was first isolated from Chimonanthus fragrans (now Chimonanthus praecox) by Hodson's group in the mid-20th century mdpi.com. Subsequent detailed X-ray crystallographic analysis of its dihydrobromide salt by Grant's group definitively established its structure and stereochemistry mdpi.com. The enantiomer, this compound, has also been identified in various plant species, including Palicourea fendleri and Idiospermum australiense ub.edunih.gov. The intricate structure, particularly the vicinal quaternary stereocenters, quickly made chimonanthines and related dimeric HPI alkaloids compelling targets for total synthesis, spurring the development of novel synthetic methodologies over several decades researchgate.netnih.govmit.eduudel.eduresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N4 B1206517 (+)-Chimonanthine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

(3aR,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m1/s1

InChI Key

HOYXPMHLHJOGHD-CZYKHXBRSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@]45CCN([C@H]4NC6=CC=CC=C56)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

Synonyms

chimonanthine

Origin of Product

United States

Chemical Structure and Properties of + Chimonanthine

(+)-Chimonanthine is a dimeric alkaloid characterized by a complex molecular architecture. Its chemical identity and properties are crucial for understanding its behavior in biological systems and synthetic endeavors.

Molecular Formula: C22H26N4 nih.gov

Molecular Weight: 346.47 g/mol (or 346.5 g/mol nih.gov)

IUPAC Name: (3aR,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole nih.gov

Stereochemistry: this compound is the (3aR,3a'R,8aR,8a'R)-stereoisomer of chimonanthine (B1196302) nih.gov. It is the enantiomer of (-)-chimonanthine. The molecule features two interconnected hexahydropyrroloindole subunits linked via a C3a-C3a' bond, creating vicinal quaternary stereocenters researchgate.net.

The molecule's structure comprises two fused ring systems within each subunit: an indole (B1671886) ring fused with a pyrrolidine (B122466) ring. The dimeric nature arises from the coupling of two such units, leading to a total of eight stereogenic centers, which contributes to its significant stereochemical complexity .

Isolation Sources and Distribution

(+)-Chimonanthine has been isolated from several plant species, highlighting its presence in the natural world. These isolation reports are significant for understanding its natural occurrence and for guiding further phytochemical investigations.

Chimonanthus praecox (Sweetshrub): This plant species, particularly its seeds and rinds, has been a source for the isolation of this compound, alongside other related alkaloids ub.edumdpi.com.

Palicourea fendleri : this compound has been reported in this plant species nih.gov.

Idiospermum australiense : This Australian native species has also yielded this compound, identified through bioassay-guided isolation mdpi.comnih.gov.

Psychotria colorata : Flowers of this plant have been identified as a source of this compound ub.edu.

Chemical Synthesis of + Chimonanthine

Total Synthesis Strategies

Total synthesis strategies for (+)-Chimonanthine often revolve around constructing the dimeric core structure and installing the critical quaternary stereocenters.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of this compound typically involves disconnecting the molecule to identify simpler, more accessible precursors. A common theme in these analyses is the formation of the C3a–C3a′ bond, often through dimerization or cyclization reactions. For instance, a key disconnection might involve a reductive homodimerization of a suitably functionalized tricyclic intermediate, which would simultaneously establish the vicinal quaternary stereocenters. udel.eduthieme-connect.comwikipedia.org Other approaches consider retrosynthetic pathways that lead to bisoxindole precursors, which can then undergo Michael additions to construct the core framework. researchgate.netthieme-connect.com

Pioneering Total Syntheses and Key Intermediates

Significant progress in the total synthesis of this compound has been marked by several pioneering efforts. A notable early and concise synthesis, reported by Movassaghi and colleagues in 2007, achieved the total synthesis of this compound, (+)-Folicanthine, and (−)-Calycanthine in just four to five steps starting from commercially available tryptamine (B22526). researchgate.netacs.orgresearchgate.net This strategy employed a copper-mediated asymmetric cyclodimerization of a chiral tryptamine derivative to construct the dimeric hexahydropyrroloindole skeleton and establish the vicinal quaternary stereocenters in a single procedure.

Other key strategies have utilized:

Reductive Dimerization: An efficient and convergent strategy involves the reductive homodimerization of an optically active key intermediate, such as a tricyclic bromide, to form the C3a–C3a′ bond and install the quaternary stereocenters. udel.eduresearchgate.netmit.edu

Asymmetric Michael Addition: Approaches employing catalytic asymmetric double Michael reactions of bisoxindoles with electrophiles like nitroethylene (B32686) have been developed to construct the vicinal quaternary stereocenters. researchgate.netthieme-connect.comcapes.gov.br

Chiral Anion-Phase Transfer Catalysis: This methodology has enabled gram-scale asymmetric bromocyclization reactions of protected tryptamines, leading to key intermediates for subsequent dimerization. oup.com

Key intermediates frequently encountered in these syntheses include chiral tryptamine derivatives, bisoxindoles, and various functionalized tricyclic hexahydropyrroloindole scaffolds. udel.eduresearchgate.netresearchgate.netacs.orgresearchgate.netmit.edu

Enantioselective Total Syntheses

Achieving the enantiopure form of this compound requires strategies that control stereochemistry, particularly at the quaternary centers.

The use of readily available chiral starting materials, known as the chiral pool, is a powerful strategy for enantioselective synthesis. Tryptophan, an amino acid, serves as a valuable chiral precursor in the synthesis of many indole (B1671886) alkaloids, including those in the hexahydropyrrolo[2,3-b]indole family. researchgate.netresearchgate.netwikipedia.org By starting with enantiomerically pure tryptophan derivatives, the inherent chirality can be transferred through the synthetic sequence, simplifying the control of stereochemistry.

Asymmetric catalysis plays a crucial role in establishing the stereogenic centers in this compound synthesis. Several catalytic methods have been successfully employed:

Copper-Mediated Asymmetric Cyclodimerization: This method, central to the Movassaghi synthesis, uses chiral copper complexes to mediate the dimerization of tryptamine derivatives, directly yielding the desired enantiopure bispyrrolidinoindoline core. researchgate.netacs.org

Metal-Catalyzed Michael Additions: Catalysts such as Mn(II)-chiral Schiff's base complexes have been used for enantioselective double Michael additions of bisoxindoles to set the quaternary stereocenters. researchgate.netthieme-connect.comcapes.gov.br Subsequent steps with achiral catalysts like Mg(OAc)₂ can further refine stereoselectivity.

Organocatalysis: Organocatalytic methods, including chiral anion-phase transfer catalysis and enamine catalysis, have also been applied to achieve high enantioselectivities in key bond-forming reactions. oup.com

Other Catalytic Methods: Asymmetric Heck cyclizations and cobalt(I)-promoted reductive dimerization have also been utilized to construct the complex molecular architecture with control over stereochemistry. udel.eduresearchgate.netnih.gov

Key Synthetic Methodologies and Reactions

The synthesis of this compound relies on a repertoire of sophisticated organic reactions, with a particular emphasis on those that can efficiently construct complex carbon frameworks and control stereochemistry.

Dimerization Reactions: Reductive dimerization, often mediated by transition metals like cobalt, is a cornerstone for forming the C3a–C3a′ bond. udel.eduresearchgate.net Copper-catalyzed cyclodimerization has also proven effective. researchgate.netacs.org

Michael Additions: Asymmetric Michael additions, particularly double Michael reactions, are critical for setting the vicinal quaternary stereocenters from acyclic precursors like bisoxindoles. researchgate.netthieme-connect.comcapes.gov.br

Cyclization Reactions: Various cyclization strategies, including Heck cyclizations and radical cyclizations, are employed to build the fused ring systems characteristic of the hexahydropyrrolo[2,3-b]indole core. udel.edunih.gov

Stereoselective Bromination: Benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) has been used to prepare key intermediates for dimerization reactions. udel.edu

Selected Synthetic Approaches to this compound

Several distinct synthetic routes have been developed, each employing a unique combination of strategies and methodologies. The following table summarizes key features of some prominent syntheses.

Synthesis GroupKey StrategyKey Intermediate(s)Key Reaction(s)Steps (Approx.)Yield (Overall)Enantioselectivity (ee)
Movassaghi et al. (2007)Convergent reductive dimerizationChiral tryptamine derivativeCopper-mediated asymmetric cyclodimerization4-5Not specifiedHigh
Kanai/MatsunagaCatalytic asymmetric double Michael additionDimeric 2-oxindoleMn(II)-chiral Schiff's base catalyzed Michael addition, Mg(OAc)₂ catalyzed addition~7-8Not specifiedUp to 99%
Ma et al. (2013)Chiral anion-phase transfer catalysisProtected tryptamine, Tricyclic bromideAsymmetric bromocyclization, Co(I)-mediated homo-couplingConcise (e.g., 6-7)Not specified95%
Overman et al.Asymmetric Heck cyclizationMeso-chimonanthine (B1246192) precursorDouble catalytic asymmetric Heck cyclizationNot specifiedNot specified90%

Compound List:

this compound

(+)-Folicanthine

(−)-Calycanthine

(+)-WIN 64821

(−)-Ditryptophenaline

(−)-1′-(2-Phenylethylene)-ditryptophenaline

(+)-Desmethyl-meso-chimonanthine (DMMC)

Meso-chimonanthine

(−)-Chimonanthidine

(+)-Pseudophrynamine 270

(+)-Pseudophrynamine 272A

Tryptamine

Bisoxindole

Nitroethylene

3-hydroxyoxindoles

Tryptophan

Oxidative Dimerization Approaches

Oxidative dimerization represents a fundamental strategy for forming the C3a–C3a′ bond characteristic of dimeric pyrroloindole alkaloids.

While general oxidative dimerization of tryptamine derivatives has been explored nih.gov, specific details or reported syntheses of this compound employing iodine-mediated oxidative coupling are not extensively detailed in the available literature. Oxidative dimerization of oxindole (B195798) precursors has also been utilized in related syntheses nih.govresearchgate.net.

Copper catalysis has proven effective in achieving asymmetric cyclodimerization for the synthesis of dimeric alkaloids. One notable approach involves copper-catalyzed sequential arylation of o-haloanilides followed by intermolecular oxidative dimerization of the resulting oxindoles in a single pot nih.govrsc.org. This method, utilizing catalytic copper (10%), has been employed to generate key intermediates for this compound, (+)-Folicanthine, and (−)-Calycanthine nih.govrsc.org. Furthermore, copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives has been reported as a direct method to construct the vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids researchgate.net.

Reductive Dimerization Strategies

Reductive dimerization offers a powerful route to establish the critical C3a–C3a′ bond and the associated stereochemistry.

Mohammad Movassaghi and his group developed a concise total synthesis of this compound utilizing a reductive cobalt(I)-promoted dimerization of readily available endo-bromide precursors mdpi.comresearchgate.netmit.eduudel.eduthieme-connect.commit.edunih.gov. This strategy provides gram-scale access to optically active key intermediates, with the dimerization step requiring a stoichiometric amount of the metal catalyst and being directed by the stereochemistry at the C8a-position mdpi.com. Another reductive strategy, employed by Kanai and Matsunaga, involves a double Michael reaction followed by a reductive cyclization using lithium triethylborohydride (LiEt₃BH) mdpi.com.

Table 1: Key Reductive Dimerization Strategies

MethodKey Intermediate/ProductYieldEnantiomeric Excess (ee)Key Reagents/CatalystsReference(s)
Co(I)-Promoted DimerizationDimeric intermediateN/AN/ACo(I) catalyst, e.g., [CoCl(PPh₃)₃] thieme-connect.com mdpi.comresearchgate.netmit.eduudel.eduthieme-connect.commit.edunih.gov
Reductive Cyclization (after Michael)This compoundN/AN/ALiEt₃BH mdpi.com

Note: "N/A" indicates that specific quantitative data (yield or ee) for the final this compound product via these specific reductive steps were not detailed in the provided snippets.

Diazene-Directed Fragment Assembly

Diazene-directed fragment assembly has been employed, particularly by Movassaghi's group, for the synthesis of related alkaloids and complex oligocyclotryptamines. An enhanced diazene-based method for heterodimerization has been utilized to synthesize compounds such as meso-Chimonanthine mdpi.com. More recently, this methodology has been adapted to construct stereodefined cyclotryptamines, introducing quaternary stereocenters on meso-Chimonanthine surrogates through iterative aryl-alkyl diazene (B1210634) synthesis nih.govacs.orgchemrxiv.orgchemrxiv.orgresearchgate.net.

Intramolecular Heck Reaction Cascade Approaches

The intramolecular Heck reaction is a powerful tool for constructing complex cyclic structures and is particularly adept at forming quaternary stereocenters. Larry E. Overman's group has extensively utilized this reaction, reporting double Heck cyclizations in their syntheses of related alkaloids mdpi.com. A key step in some of these syntheses involves a double catalytic asymmetric Heck cyclization, which installs two peripheral quaternary stereocenters and desymmetrizes a meso precursor, yielding a chiral intermediate in 62% yield and 90% ee researchgate.netresearchgate.netcapes.gov.br. This catalytic approach is recognized for its ability to establish vicinal quaternary carbon stereocenters nih.gov.

Dialkylation and Double Heck Cyclizations

Both dialkylation and double Heck cyclizations are critical strategies for assembling the core structure of this compound.

Overman and co-workers have highlighted the utility of dialkylation and double Heck cyclizations in establishing the quaternary stereocenters required for these alkaloids nih.govresearchgate.netudel.edu. Their work includes enantioselective syntheses that leverage dialkylation for the construction of vicinal stereogenic quaternary centers in the total synthesis of (+)- and meso-Chimonanthine nih.govresearchgate.netresearchgate.net.

A specific example of dialkylation is the one-pot double Michael reaction developed by Kanai and Matsunaga. This reaction, utilizing a chiral Schiff base catalyst, produces a dialkylated adduct in 69% yield and 95% ee, serving as a precursor for further elaboration mdpi.comresearchgate.netthieme-connect.com.

Table 2: Key Syntheses Employing Dialkylation and Double Heck Cyclizations

MethodKey Intermediate/ProductYieldEnantiomeric Excess (ee)Key Reagents/CatalystsReference(s)
Double Michael Reaction (Dialkylation)Adduct 7169%95%Mn(4-F-BzO)₂/Schiff (69) mdpi.comresearchgate.netthieme-connect.com
Double Catalytic Asymmetric Heck CyclizationIntermediate 1162%90%Pd catalyst, chiral ligand (e.g., (R)-tol-BINAP) nih.gov researchgate.netresearchgate.netcapes.gov.br

Compound List

The following chemical compounds are mentioned in this article:

this compound

(−)-Calycanthine

(+)-Folicanthine

(+)-Calycanthine

(−)-Idiospermuline

meso-Chimonanthine

(±)-Nb-desmethyl-meso-chimonanthine

(−)-Calycanthidine

(+)-quadrigemine H

(+)-isopsychotridine C

(+)-oleoidine

(+)-caledonine

(+)-quadrigemine I

(+)-isopsychotridine B

(+)-WIN 64821

(−)-Ditryptophenaline

(−)-1′-(2-phenylethylene)-ditryptophenaline

Advanced Spectroscopic Techniques

Spectroscopic methods are foundational in identifying the connectivity of atoms and the presence of specific functional groups within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental.

NMR spectroscopy, particularly ¹³C NMR, provides critical information about the carbon skeleton of this compound. Studies have identified characteristic signals that help confirm its dimeric pyrrolo[2,3-b]indole (B14758588) structure. For instance, ¹³C NMR spectra have revealed signals attributed to carbons bearing nitrogen atoms and those involved in the linkage between the two indole units.

Table 5.1.1: Representative ¹³C NMR Chemical Shifts (δc in ppm) for this compound

Carbon AssignmentChemical Shift (δc, ppm)Reference
C-2 (CH₂)52.4 mdpi.com
C-8a84.6 mdpi.com
C-333.2 mdpi.com
C-3a63.6 mdpi.com
Methyl Carbon33.8 mdpi.com

Mass spectrometry provides crucial data regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), has been vital for determining the precise molecular formula.

Table 5.1.2: Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular FormulaC₂₂H₂₆N₄ nih.govnih.govfrontiersin.org
Exact Mass346.21574685 Da nih.gov
Molecular Weight346.5 g/mol nih.gov
Key GC-MS Fragmentsm/z 172, 173, 130 nih.gov

The validation of the molecular formula C₂₂H₂₆N₄ through HR-MS is a critical step in confirming the identity of the compound frontiersin.org. Fragmentation patterns observed in MS/MS experiments can also offer insights into the structural subunits and their arrangement within the dimer nih.govfrontiersin.org.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is considered the gold standard for unequivocally determining the three-dimensional structure of crystalline compounds, including their absolute configuration wikipedia.org. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, revealing precise atomic positions, bond lengths, bond angles, and stereochemical descriptors utah.edu.

The structure of this compound has been elucidated through X-ray diffraction analysis, providing definitive confirmation of its dimeric nature and the specific linkage between the pyrroloindoline units mdpi.comgla.ac.uk. Studies by Grant's group, for instance, utilized X-ray analysis of a chimonanthine (B1196302) salt to establish its structure mdpi.comgla.ac.uk.

Table 5.2: Crystallographic Data for this compound

ParameterValueReference
Empirical FormulaC₂₂H₂₆N₄ studylib.net
Formula Weight346.47 g/mol studylib.net
Temperature100(2) K studylib.net
Wavelength0.71073 Å studylib.net
Crystal SystemOrthorhombic studylib.net
Space GroupP2(1)2(1)2 studylib.net
Unit Cell Dimensionsa = 15.692(2) Å, b = 16.844(2) Å, c = 7.1828(9) Å studylib.net
Unit Cell Anglesα = 90°, β = 90°, γ = 90° studylib.net
Melting Point188-189 °C nih.gov

Chiroptical Methods

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules, especially when X-ray crystallography is not feasible or when dealing with flexible compounds nih.govresearchgate.net. These techniques probe the interaction of chiral molecules with polarized light.

The CD exciton (B1674681) chirality method has been applied to analyze the circular dichroism and absorption spectra of chimonanthine and related alkaloids containing non-coplanar chromophores. This analysis allows for the assignment of absolute configurations by correlating calculated rotational strengths with observed spectral bands nih.govresearchgate.net. For molecules like this compound, which possess multiple stereogenic centers and conformational flexibility, the reliable simulation of ECD and ORD spectra using computational methods has proven effective for absolute configuration assignment nih.gov. Optical rotation itself serves as a characteristic identifier for specific enantiomers, such as this compound .

Computational Methods for Structural Confirmation

Computational chemistry plays an increasingly vital role in complementing experimental structural elucidation. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are employed to calculate molecular properties, predict spectroscopic data, and rationalize experimental observations.

For this compound, computational methods have been used to simulate ECD and ORD spectra, providing a theoretical basis for assigning its absolute configuration when experimental data is analyzed nih.gov. DFT calculations have also been applied to investigate reaction pathways in the synthesis of chimonanthine derivatives, helping to explain observed enantioselectivities by analyzing transition state energies (e.g., ΔΔG‡ values) . These computational approaches enhance the confidence in structural assignments and provide deeper insights into the stereochemical control exerted during synthesis and in natural product biosynthesis nih.govnih.gov.

Compound List:

this compound

(-)-Chimonanthine

meso-chimonanthine

(+)-Calycanthine

(-)-Calycanthine

(+)-Folicanthine

(-)-Folicanthine

(+)-Psychotetramine

(+)-Psychotrimine

Calycanthidine

(-)-Calycanthidine

1-Demethylcalycanthidine

(+)-iso-calycanthine

(-)-iso-calycanthine

Tryptamine

N-methyl tryptamine

Strictosidine

Secologanin

Quercetin

Arteminorin A

4,4'-biisofraxidin

3,3'-biisofraxidin

Synthetic Approaches to + Chimonanthine

Botanical Sources within the Calycanthaceae Family

The Calycanthaceae family, a small group of primitive angiosperms, is the primary source of this compound and its related alkaloids. mdpi.com This family comprises four genera: Chimonanthus, Sinocalycanthus, Calycanthus, and Idiospermum. mdpi.com

Chimonanthus praecox

Chimonanthus praecox, commonly known as wintersweet, is a deciduous shrub native to China and is a well-documented source of this compound. nih.govresearchgate.netkew.org The alkaloid has been isolated from various parts of the plant, including the seeds, leaves, flowers, and fruits. nih.govresearchgate.net Research has shown that the flower buds of Chimonanthus praecox contain significant amounts of chimonanthine (B1196302). frontiersin.org In one study, the chimonanthine content in an ethanol (B145695) extract of the flowers was found to be 0.708% ± 0.015%. frontiersin.org The seeds of C. praecox are also a rich source of various alkaloids, including (-)-chimonanthine. nih.govcapes.gov.br

Chimonanthus nitens Oliv.

Chimonanthus nitens is another species within the Calycanthaceae family recognized for its alkaloid content, including chimonanthine. tautobiotech.commedchemexpress.com This species is also primarily distributed in China. frontiersin.org The leaves of C. nitens are used in traditional herbal tea and have been found to contain chimonanthine. frontiersin.orgnih.gov

Other Genera and Species

Beyond the Chimonanthus genus, other members of the Calycanthaceae family also produce related alkaloids. The family is known for a variety of dimeric and trimeric pyrrolidinoindoline alkaloids. mdpi.com For instance, the genus Sinocalycanthus, with its sole species Sinocalycanthus chinensis, has been found to contain chimonanthine-type alkaloids. sci-hub.se The genera Calycanthus and Idiospermum, native to North America and Australia respectively, also contribute to the diversity of Calycanthaceae alkaloids. mdpi.com

Geographic Distribution and Ecological Context

The Calycanthaceae family has a disjunct distribution, with its genera found in China, North America, and Australia. mdpi.comresearchgate.net The Chimonanthus and Sinocalycanthus genera are endemic to China. mdpi.com Chimonanthus praecox is native to central and southern China, where it grows in montane forests at altitudes of 500-1,100 meters. kew.org It is also widely cultivated as an ornamental plant in other temperate regions. kew.org Chimonanthus nitens is also distributed in southern China. frontiersin.org The presence of these alkaloid-producing plants in specific geographical regions highlights the influence of local ecosystems on their chemical composition.

Isolation Methodologies from Plant Matrices (e.g., Seeds, Leaves, Roots)

The extraction and isolation of this compound from plant materials involve a series of steps to separate the alkaloid from the complex mixture of compounds present in the plant matrix.

Extraction Techniques

The initial step in isolating this compound is typically solvent extraction. nih.gov Various techniques are employed, chosen based on the polarity of the target compound and the nature of the plant material. nih.govmdpi.com

Commonly used methods include:

Maceration: This involves soaking the powdered plant material in a solvent at room temperature for an extended period. mdpi.comresearchgate.net

Soxhlet Extraction: A continuous extraction method where the solvent is repeatedly passed through the plant material, which is efficient for exhaustive extraction. innspub.netorganomation.com

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields and shorter extraction times. mdpi.comorganomation.com

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.comorganomation.com

The choice of solvent is crucial. For alkaloids like chimonanthine, polar solvents such as methanol (B129727) or ethanol are often used. mdpi.comcanada.ca An initial extraction with a non-polar solvent like petroleum ether may be performed to remove fats and oils, particularly from seeds. canada.ca

Following the initial extraction, a common strategy for isolating alkaloids involves acid-base extraction. The crude extract is acidified to protonate the basic alkaloids, making them soluble in the aqueous acidic solution. This solution is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made basic with ammonia (B1221849) or another base, which deprotonates the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent like chloroform. innspub.net

Further purification is typically achieved through various chromatographic techniques. These can include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) to separate compounds based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the isolated compounds. nih.gov

The structure and identity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). canada.ca

Table 1: Botanical Sources of this compound and Related Alkaloids

Family Genus Species Common Name Part(s) Containing Chimonanthine
Calycanthaceae Chimonanthus praecox Wintersweet Seeds, Leaves, Flowers, Fruits nih.govresearchgate.netfrontiersin.org
Calycanthaceae Chimonanthus nitens Leaves tautobiotech.commedchemexpress.comfrontiersin.org
Calycanthaceae Sinocalycanthus chinensis Leaves (Chimonanthine-type alkaloids) sci-hub.se
Calycanthaceae Calycanthus Various parts mdpi.com

Table 2: Common Extraction Techniques for Alkaloids from Plant Material

Technique Description Advantages
Maceration Soaking plant material in a solvent at room temperature. mdpi.comresearchgate.net Simple, requires minimal equipment.
Soxhlet Extraction Continuous extraction with a cycling solvent. innspub.netorganomation.com Efficient for exhaustive extraction.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to enhance extraction. mdpi.comorganomation.com Faster, often higher yields.

Purification Strategies

The purification of this compound and its related stereoisomers from either natural extracts or synthetic reaction mixtures is a critical step that relies heavily on chromatographic techniques. The choice of strategy is often dictated by the scale of the purification and the nature of the impurities, particularly the presence of other diastereomers such as meso-chimonanthine (B1246192).

Commonly employed methods involve flash column chromatography and preparative thin-layer chromatography (TLC). caltech.edu In many synthetic routes, purification is performed after key steps like oxidative dimerization or cyclization reactions to isolate the desired chimonanthine isomers. caltech.edunih.gov

Chromatographic Methods

Silica gel is the most frequently utilized stationary phase for the purification of chimonanthine derivatives. caltech.edurhhz.net Researchers select from a variety of mobile phase systems, typically consisting of a mixture of a less polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297). The specific ratio of these solvents is adjusted to achieve optimal separation. caltech.educaltech.edu

For instance, after a synthetic step, the resulting residue can be purified by silica gel chromatography using a gradient of ethyl acetate in hexanes, ranging from 10-60% or a fixed 15% mixture. caltech.edu In other procedures, purification is achieved via flash column chromatography with solvent systems like 60% ethyl acetate in hexanes or 20% ethyl acetate in dichloromethane. wiley-vch.de Sometimes, a simple filtration through a silica gel plug is sufficient for a preliminary purification of the organic solution before concentration. caltech.edu

Following purification, analytical techniques such as TLC are used to monitor the separation, with visualization often accomplished through fluorescence quenching or staining with potassium permanganate (B83412) (KMnO₄). caltech.edu

Purification from Complex Mixtures

In synthetic pathways that produce multiple isomers, such as the dimerization of tryptamine derivatives, chromatography is essential to separate the desired this compound from meso-chimonanthine and other byproducts. caltech.edu For example, after an acid-mediated rearrangement of meso-chimonanthine, flash column chromatography is employed to isolate the resulting products. nih.gov

Assessment of Purity

To confirm the success of the purification and determine the enantiomeric purity of this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method. wiley-vch.de Chiral columns, such as a Chiralpak AD-H, can resolve the enantiomers and allow for the calculation of enantiomeric excess (>99% ee). wiley-vch.de

The table below summarizes various chromatographic conditions reported for the purification of chimonanthine and related intermediates.

Technique Stationary Phase Mobile Phase (Solvent System) Context/Purpose Reference
Flash Column ChromatographySilica Gel (32-64 mesh)Gradient: 10-60% EtOAc in HexanesPurification of Pictet-Spengler adduct caltech.edu
Flash Column ChromatographySilica Gel (60-Å)60% Ethyl Acetate in HexanesPurification of a synthetic hexacycle intermediate wiley-vch.de
Silica Gel ChromatographySilica Gel15% EtOAc in HexanesPurification of a catalyst-incorporated adduct caltech.edu
Flash ChromatographySilica Gel20% Ethyl Acetate in CH₂Cl₂Purification of a synthetic hexacycle intermediate wiley-vch.de
Flash Column ChromatographySilica GelNot specifiedIsolation after acid-mediated rearrangement nih.gov
Chiral HPLCChiralpak AD-H10% Isopropanol (B130326) in HexanesAssessment of enantiomeric excess wiley-vch.de

Chemical Reactivity and Transformations of + Chimonanthine

Isomerization Pathways (e.g., to Calycanthine)

A significant chemical transformation of (+)-chimonanthine is its isomerization to calycanthine (B190728). This process involves a rearrangement of the carbon skeleton and can be induced under both acidic and basic conditions.

Under acidic conditions, such as heating in aqueous acetic acid, this compound can be converted to (+)-calycanthine. rsc.org This rearrangement is thought to proceed through a retro-Mannich/Mannich-type sequence. An equilibrium exists between chimonanthine (B1196302) and calycanthine, with calycanthine often being the thermodynamically more stable product. The acid-catalyzed isomerization has been utilized in synthetic strategies to access the calycanthine skeleton from a chimonanthine precursor. ubc.ca For instance, treatment of (±)-chimonanthine with hot, aqueous acetic acid yields (±)-calycanthine. rsc.org Similarly, meso-chimonanthine (B1246192) can be rearranged to meso-calycanthine when heated in a mixture of deuterium (B1214612) oxide and deuterated acetic acid. nih.gov

More recently, a base-induced isomerization has been discovered, providing an alternative and efficient pathway. Treatment of this compound with a strong base like potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) at elevated temperatures (60°C) leads to the formation of (-)-calycanthine in high yield (85%). nih.govacs.orgfigshare.com This transformation is proposed to occur via a retro-Mannich cleavage followed by a recombination step, highlighting the lability of the C3a-C3a' bond.

Isomerization ConditionProductProposed MechanismReference
Hot aqueous acetic acid(+)-CalycanthineAcid-catalyzed retro-Mannich/Mannich sequence rsc.org
KOtBu in THF at 60°C(-)-CalycanthineBase-induced retro-Mannich cleavage and recombination nih.gov
Deuterium oxide and acetic acid-d6 at 95°Cmeso-Calycanthine (from meso-chimonanthine)Acid-catalyzed rearrangement nih.gov

Derivatization and Functionalization Reactions (e.g., N-methylation)

The nitrogen atoms within the this compound scaffold provide reactive sites for derivatization, most notably through N-methylation. This functionalization leads to the formation of other naturally occurring alkaloids.

A key derivatization is the conversion of this compound to (+)-folicanthine. This is achieved through N-methylation of the indoline (B122111) nitrogens. A common method involves treating this compound with formaldehyde (B43269) and a reducing agent, such as sodium triacetoxyborohydride. This reductive amination procedure efficiently installs methyl groups at the N1 and N1' positions. The synthesis of folicanthine (B1206525) from chimonanthine is a crucial step in the formal synthesis of this related alkaloid. ubc.ca

Further functionalization can be envisioned at other positions of the indole (B1671886) nucleus, although these are less commonly reported for this compound itself and more explored in the context of synthesizing indole derivatives in general. acs.orgnumberanalytics.com For instance, catalytic methods for C-H activation and cross-coupling reactions are powerful tools for modifying the aromatic rings of indole-containing molecules. numberanalytics.com

ReactionReagentsProductReference
N-methylationFormalin, Sodium triacetoxyborohydride(+)-Folicanthine
Deacylative Alkylation (on related systems)Pd(0) catalysis2-oxindoles with quaternary centers rsc.org

Chemical Stability and Degradation Pathways relevant to Research Handling

The stability of this compound is an important consideration for its handling and storage in a research environment. Like many complex natural products, it can be sensitive to environmental factors such as pH, light, and temperature.

Under acidic conditions, as discussed in the isomerization section, this compound can undergo rearrangement to calycanthine. rsc.org This indicates that prolonged exposure to acidic media should be avoided if the integrity of the chimonanthine skeleton is to be maintained. The stability of alkaloids is often pH-dependent, with degradation potentially occurring at both acidic and alkaline extremes. researchgate.net

While specific studies on the photodegradation of this compound are not extensively detailed, many organic molecules, particularly those with aromatic and heteroaromatic systems, are susceptible to degradation upon exposure to light. nih.gov Therefore, it is standard practice to store such compounds in the dark or in amber-colored vials to prevent photolytic decomposition.

The crystalline form of chimonanthine is noted to have enhanced stability compared to its amorphous form. The ordered structure of the crystal lattice provides protection against degradation. For general laboratory practice, storing this compound as a solid in a cool, dark, and dry place is recommended to ensure its long-term stability. When in solution, the choice of solvent and pH is critical, with neutral, aprotic solvents generally being preferred for short-term storage. The degradation of similar compounds can follow pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of the compound. d-nb.info

ConditionEffect on StabilityRelevance to Handling
Acidic pHIsomerization to calycanthineAvoid storage in acidic solutions to maintain structural integrity.
Basic pHIsomerization to calycanthineAvoid storage in strongly basic solutions.
LightPotential for photodegradationStore in the dark or in amber vials.
Physical FormCrystalline form is more stable than amorphousStore as a crystalline solid when possible.

Design, Synthesis, and Study of + Chimonanthine Derivatives and Analogues

Rationale for Analog Design

The design of (+)-chimonanthine analogues is primarily driven by several key objectives:

Structural Simplification: Developing more accessible synthetic routes to the core hexahydropyrroloindole skeleton or specific stereoisomers. This involves identifying key structural features that can be modified or removed without compromising essential properties, thereby reducing synthetic complexity and increasing yield. researchgate.netresearchgate.netudel.edu

Functionalization and SAR Exploration: Introducing diverse functional groups at various positions of the chimonanthine (B1196302) scaffold to systematically investigate how structural modifications influence biological activity. This approach is crucial for understanding structure-activity relationships and identifying pharmacophores. researchgate.netresearchgate.net

Stereochemical Control: Synthesizing specific stereoisomers, such as meso-chimonanthine (B1246192) or other diastereomers, to understand the stereochemical requirements for activity and to develop enantioselective synthetic methodologies. nih.govnih.govescholarship.orgnih.gov

Hybrid Molecule Development: Creating hybrid structures that combine the chimonanthine core with other known bioactive scaffolds or functional groups to achieve synergistic effects or novel biological profiles. mdpi.commdpi.com

Synthetic Methodologies for Derivatives

The synthesis of this compound derivatives has evolved significantly, employing various strategies to construct the complex dimeric structure and introduce modifications.

Modification of the Hexahydropyrroloindole Skeleton

The core hexahydropyrroloindole skeleton, featuring vicinal quaternary stereocenters, is a significant synthetic challenge. Early approaches focused on reductive dimerization of indole (B1671886) derivatives. For instance, a Co(I)-promoted reductive dimerization of a readily available endo-bromide intermediate was employed to access optically active key intermediates on a gram scale, facilitating the synthesis of this compound, (+)-folicanthine, and (-)-calycanthine. researchgate.netudel.edu Overman and colleagues utilized double Heck cyclizations and dialkylation strategies to establish these critical quaternary stereocenters. nih.govnih.govmdpi.com More recently, chiral anion-phase transfer catalysis has been applied to asymmetric bromocyclization reactions of protected tryptamines, followed by cobalt-mediated homo-coupling to form the bispyrrolo[2,3-b]indole skeleton. oup.com

Introduction of Functional Groups

Functionalization of the chimonanthine scaffold often involves modifications to the indole or pyrrolidine (B122466) rings, or the introduction of new substituents. For example, acylation at the N-position of indole-3-acetonitrile (B3204565) has been used to prepare a series of calycanthaceous alkaloid analogues. researchgate.netresearchgate.net Research has also focused on synthesizing derivatives by introducing functional groups at the N-position to explore pesticidal lead compounds. semanticscholar.orgscispace.com Furthermore, studies have explored the conversion of chimonanthine into related alkaloids like folicanthine (B1206525) through N-methylation.

Synthesis of Stereoisomers (e.g., meso-Chimonanthine)

The synthesis of stereoisomers, particularly meso-chimonanthine, has been a key area of research. Early methods involved biomimetic oxidation-oxidation-reduction sequences, which allowed for the stereodivergent synthesis of meso- and rac-chimonanthine through alkali metal coordination. For instance, lithium hexamethyldisilazide (LiHMDS) favored the formation of one isomer, while potassium hydride (KH) favored another. Samarium-mediated reductive dialkylation has also been employed, leading to the stereoselective synthesis via isoindigo intermediates. More advanced strategies include the application of diazene-directed fragment assembly, which has enabled the total synthesis of meso-chimonanthine and (+)-desmethyl-meso-chimonanthine, allowing for unambiguous stereochemical assignment. nih.govrsc.org

Synthesis of Hybrid Amide Derivatives

The synthesis of hybrid amide derivatives incorporating the indole or related scaffolds has been explored for various biological activities. For example, indole-based amide analogues have been synthesized by hybridizing natural antioxidants like caffeic acid and melatonin, demonstrating potent free radical scavenging activities. mdpi.com These syntheses typically involve coupling carboxylic acid precursors with amine components, often utilizing acyl chloride intermediates or direct coupling methods. mdpi.commdpi.com

Characterization of Novel Analogues

The characterization of synthesized this compound derivatives and analogues is crucial for confirming their structures and purity. A range of spectroscopic and analytical techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for elucidating the detailed molecular structure, connectivity, and stereochemistry of the synthesized compounds. researchgate.netresearchgate.netmdpi.com

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition, confirming the identity of the synthesized analogues. researchgate.netresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the synthesized compounds and to separate mixtures of isomers or byproducts. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecules. formulationbio.comfrontiersin.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive structural confirmation, including absolute stereochemistry, for crystalline samples. formulationbio.com

Optical Rotation: For chiral compounds, measuring optical rotation is essential for confirming enantiomeric purity and distinguishing between enantiomers. udel.edunih.govnih.govnih.gov

These characterization methods collectively ensure the rigorous validation of newly synthesized chimonanthine derivatives and analogues, supporting further studies into their properties and potential applications.

Molecular Mechanisms of Action and Pharmacological Targets of + Chimonanthine

Interaction with Molecular Targets

Currently, there is a lack of available scientific literature specifically investigating the interaction of (+)-Chimonanthine with acetylcholinesterase. Therefore, its potential inhibitory activity on this enzyme has not been reported.

This compound has been evaluated for its interaction with opioid receptors. Research has demonstrated its binding affinity for the μ-opioid receptor. nih.govresearchgate.netnih.gov One study determined the binding affinity (Ki) of this compound for the μ-opioid receptor to be 652 ± 159 nM. nih.govresearchgate.net This interaction suggests that this compound may act as a ligand for this receptor, potentially contributing to its pharmacological effects, such as its observed analgesic properties. nih.gov However, detailed studies on its role as an allosteric modulator are not extensively documented in the available literature.

Binding Affinity of Chimonanthine (B1196302) Diastereomers to the μ-Opioid Receptor
CompoundBinding Affinity (Ki) in nM
(-)-Chimonanthine271 ± 85
This compound652 ± 159
meso-Chimonanthine (B1246192)341 ± 29

Based on currently available scientific literature, there are no specific studies that have investigated or reported on the direct interaction of this compound with N-methyl-D-aspartate (NMDA) receptors.

While the enantiomer, (−)-Chimonanthine, has been reported to show potent melanogenesis inhibitory activity, specific studies detailing the modulation of tyrosinase and tyrosine-related protein-1 (TRP-1) mRNA expression by this compound are not present in the current scientific literature. nih.gov One study has noted cytotoxic effects of this compound at a concentration of 10 μM in B16 melanoma 4A5 cells. nih.gov

Cellular Signaling Pathway Interventions

Detailed investigations into the specific interventions of this compound on various cellular signaling pathways have not been reported in the available scientific literature.

Enzyme Modulation Studies (e.g., Histone Methyltransferases)

There is currently no scientific literature available that specifically documents studies on the modulation of enzymes, such as histone methyltransferases, by this compound.

Receptor Binding Assays and Characterization

Receptor binding assays are crucial in elucidating the pharmacological profile of a compound by quantifying its affinity for specific receptors. In the case of this compound, studies have revealed a notable interaction with opioid receptors.

Opioid Receptor Affinity:

Binding studies have demonstrated that this compound exhibits a significant affinity for the μ-opioid receptor. A reported inhibition constant (Ki) of 652 ± 159 nM indicates a strong interaction with this receptor subtype. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value signifies a higher binding affinity.

Currently, detailed binding affinity data for this compound at the δ (delta) and κ (kappa) opioid receptors are not extensively documented in the available scientific literature. A comprehensive characterization of its binding profile across all opioid receptor subtypes would be essential to fully understand its selectivity and potential pharmacological effects related to the opioid system.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor Subtype Inhibition Constant (Ki)
μ (mu) 652 ± 159 nM
δ (delta) Data not available
κ (kappa) Data not available

Data presented as mean ± standard error of the mean.

In Vitro Biological Activity Profiles

This compound has been investigated for a range of in vitro biological activities, revealing its potential as a modulator of various cellular processes. These studies, conducted in cell-based assays and model organisms, have shed light on its cytotoxic, antimicrobial, and melanogenesis-inhibitory properties.

Cellular Proliferation and Cytotoxicity Studies in Research Models

The effect of this compound on cell viability and proliferation has been a subject of investigation. Initial findings have indicated that this compound exhibits cytotoxic effects at a concentration of 10 μM . Cytotoxicity refers to the ability of a compound to cause cell death.

However, specific IC50 values, which represent the concentration of a compound that inhibits 50% of a biological or biochemical function (in this case, cell viability), against a panel of human cancer cell lines are not yet well-established in published research. Further studies are required to quantify its cytotoxic potency across different cancer types and to understand the underlying mechanisms of cell death induction.

Antimicrobial Activity against Specific Microorganisms

The potential of this compound as an antimicrobial agent has been explored, although comprehensive data remains limited. While some studies have investigated the antimicrobial properties of extracts from plants containing chimonanthine and its isomers, specific data on the direct activity of this compound against a broad range of pathogenic bacteria and fungi are not extensively available.

Minimum Inhibitory Concentration (MIC) values, which define the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, are crucial for quantifying its efficacy. Future research should focus on determining the MIC values of purified this compound against clinically relevant bacterial and fungal strains to ascertain its spectrum of activity and potential as an antimicrobial drug lead.

Melanogenesis Inhibition in Cellular Models

Melanogenesis is the process of melanin (B1238610) production, and its inhibition is a target for treating hyperpigmentation disorders. Research has indicated that isomers of this compound are potent inhibitors of melanogenesis. While this suggests that this compound itself may possess similar activity, specific quantitative data for its direct effect on melanogenesis in cellular models such as B16 melanoma cells is currently lacking.

The IC50 value for the inhibition of melanin production in a well-established model like B16 melanoma cells would be a key parameter to quantify its potency as a melanogenesis inhibitor. Further investigations are needed to determine this value and to elucidate the molecular pathways through which this compound may modulate this process.

Structure Activity Relationship Sar Studies of + Chimonanthine and Its Analogues

Elucidation of Key Structural Features for Molecular Recognition

(+)-Chimonanthine belongs to the class of dimeric hexahydropyrrolo[2,3-b]indole alkaloids, characterized by a bispyrrolidino[2,3-b]indoline (BPI) skeleton researchgate.netresearchgate.nettandfonline.com. This complex architecture features contiguous stereogenic centers, including vicinal all-carbon quaternary stereocenters, which are often critical for molecular recognition and biological activity researchgate.netacs.org. The core structure, formed through the oxidative dimerization of tryptamine (B22526) derivatives, provides a rigid framework that dictates spatial arrangements essential for interaction with biological targets researchgate.netacs.org. Studies have indicated that the pyrrolidine (B122466) indole (B1671886) moiety is a significant contributor to the observed bioactivities, such as analgesic effects researchgate.netnih.gov. For instance, the presence of this core structure in compounds like hodgkinsine (B231384) and this compound has been linked to their interaction with opioid and glutamate (B1630785) receptors in pain models researchgate.net. Furthermore, SAR investigations into related calycanthaceous alkaloids have shown that modifications to the indole core or the linkage between the indole units can significantly alter their biological profiles, including antimicrobial and antifungal activities researchgate.nettandfonline.com.

Impact of Stereochemistry on Molecular Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogues. The molecule exists as stereoisomers, including enantiomers and meso forms, due to the presence of multiple chiral centers uou.ac.innih.govbiomedgrid.compharmabiz.com. Research has demonstrated that different stereoisomers can exhibit distinct binding affinities and pharmacological effects. For example, studies on the analgesic properties of chimonanthine (B1196302) derivatives revealed significant differences based on stereochemistry researchgate.net. Specifically, (-)- and this compound monourethanes showed strong binding affinities for mu opioid receptors, whereas their parent compounds, (-)-, (+)-, and (meso)-chimonanthine, displayed low affinity for these receptors researchgate.net. In vivo studies further highlighted these differences, indicating that only this compound and calycosidine mimicked the analgesic profile of hodgkinsine researchgate.netnih.gov. This underscores the importance of specific spatial arrangements for effective interaction with biological targets, a common theme in chiral drug discovery biomedgrid.compharmabiz.com. The synthesis and characterization of specific stereoisomers, such as meso-chimonanthine (B1246192) and this compound, have been crucial for assigning absolute configurations and understanding these stereochemical dependencies nih.gov.

Effects of Substituents on Target Binding Affinity

The introduction of substituents onto the this compound scaffold or its analogues can profoundly influence their binding affinity to biological targets. As noted in the context of stereochemistry, the conversion of the parent chimonanthines to their monourethane derivatives (e.g., (-)- and this compound monourethanes) led to a substantial increase in binding affinity to mu opioid receptors researchgate.net. This suggests that the monourethane group, or similar modifications, can enhance interaction with the receptor's binding pocket. In studies of related calycanthaceous alkaloids, SAR analyses have indicated that alkyl substituents on side chains can contribute to significant variations in fungicidal potency researchgate.net. Similarly, modifications at positions R4 and R5 of these alkaloids have been shown to significantly affect their antimicrobial activities researchgate.net. These findings emphasize that strategic placement and chemical nature of substituents are key determinants of target engagement and biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to correlate the structural features of molecules with their biological activities. While specific QSAR models for this compound are not extensively detailed in the readily available literature, the principles are applicable. QSAR studies typically involve the generation of molecular descriptors (e.g., physicochemical properties, topological indices) and the development of mathematical models that predict activity based on these descriptors mdpi.com. Such models can guide the design of new analogues with improved potency or selectivity. For instance, QSAR studies on other natural product classes have identified specific functional groups or structural motifs that enhance binding affinity nih.govresearchgate.netnih.gov. The mention of "Machine learning models trained on..." in conjunction with chimonanthine research suggests the potential or ongoing development of QSAR approaches for this alkaloid class .

Application of AI and Machine Learning in SAR Studies

Compound List

this compound

(-)-Chimonanthine

(meso)-Chimonanthine

this compound monourethane

(-)-Chimonanthine monourethane

(+)-Folicanthine

(-)-Calycanthine

(+)-desmethyl-meso-chimonanthine

(-)-desmethyl-meso-chimonanthine

Meso-chimonanthine

Hodgkinsine

Calycosidine

Psychotridine

Calycanthidine

Advanced Analytical Methodologies in + Chimonanthine Research

Chromatographic Techniques for Research Applications

Chromatography is a cornerstone of natural product research, enabling the separation of complex mixtures into individual components. For (+)-Chimonanthine, various chromatographic techniques are indispensable for its isolation, purification, and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. wikipedia.orgoxfordindices.comyoutube.com Its application in alkaloid research is extensive due to its versatility and ability to handle compounds with low volatility and thermal instability. oxfordindices.comsci-hub.se In the context of this compound research, HPLC is crucial for both analytical and preparative purposes.

Researchers utilize HPLC for purity analysis of synthetic or isolated this compound and for quantifying its presence in various extracts. albtechnology.commdpi.comisciii.es A key application is chiral HPLC, which is essential for separating enantiomers. The enantiomeric excess (ee) of synthetically prepared this compound is frequently determined using chiral HPLC, ensuring the stereochemical integrity of the target molecule. wiley-vch.de For instance, the enantiomeric purity of synthetic intermediates leading to this compound has been successfully determined using a Daicel Chirapak AD-H column. wiley-vch.de

The selection of the stationary phase (column), mobile phase, and detector is critical for successful separation. C18 columns are commonly used in reversed-phase HPLC for separating alkaloids, while chiral stationary phases are required for enantiomeric separations. wikipedia.orgmdpi.com Detection is often achieved using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, or a UV detector set at a specific wavelength where the analyte absorbs, such as 254 nm. wiley-vch.denih.gov

Table 1: Example of HPLC Conditions for Chiral Analysis related to this compound Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Parameter Condition Reference
System Agilent Technologies 1100 series wiley-vch.de
Column Daicel Chirapak AD-H wiley-vch.de
Mobile Phase 10% isopropanol (B130326) in hexanes wiley-vch.de
Flow Rate 3.0 mL/min wiley-vch.de
Detection UV at 254 nm wiley-vch.de
Analyte Synthetic precursor to this compound wiley-vch.de

| Retention Time (Major) | 14.8 min | wiley-vch.de |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comfilab.fr It is particularly well-suited for the analysis of volatile and semi-volatile compounds. thermofisher.com In the study of plants containing this compound, such as Chimonanthus praecox, GC-MS is primarily used to analyze the profile of volatile oils and other thermally stable, smaller alkaloids. nih.govnih.gov

The process involves vaporizing a sample, which is then carried by an inert gas through a capillary column. thermofisher.com Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. notulaebotanicae.ro By comparing these spectra to established libraries, compounds can be identified. nih.gov For example, GC-MS analysis of the volatile oil from the seeds of Chimonanthus praecox led to the identification of 43 components, including various alkaloids and terpenes. nih.gov

Table 2: Typical GC-MS Parameters for Plant Volatile Analysis This table is interactive. Users can sort columns by clicking on the headers.

Parameter Condition Reference
Gas Chromatograph Shimadzu QPQP-2010 Plus biomedpharmajournal.org
Column DB-5MS capillary column (60 m × 0.25 mm, 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Flow Rate 0.8 mL/min nih.gov
Injection Mode Splitless nih.gov
Temperature Program 50°C (5 min hold), then ramp to 250°C at 4°C/min nih.gov
MS Detector Mass selective detector in positive electron-ionization mode nih.gov

| Mass Scan Range | m/z 30 to 500 | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. wikipedia.orgyoutube.com This method is exceptionally effective for the analysis of compounds like this compound in complex biological and environmental samples. wikipedia.org Its utility shines in proteomics, metabolomics, and the analysis of trace-level components. wikipedia.orgfrontiersin.org

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. wikipedia.org The first mass analyzer selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are analyzed by a second mass analyzer. youtube.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for quantitative analysis in complex matrices. scirp.org

LC-MS/MS has been employed for the dereplication (rapid identification of known compounds) of alkaloids in plant extracts and for metabolic profiling studies. frontiersin.orgsci-hub.se For instance, UHPLC-HRMS/MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) has been used to identify alkaloids in Chimonanthus species, where isomers of chimonanthine (B1196302) (m/z 347.2230) were detected and distinguished. frontiersin.org The technique is also invaluable for analyzing biological samples, such as human serum, for the presence of various alkaloids. scirp.orgnih.gov

Spectroscopic Methods for Quantification and In Situ Studies

Spectroscopic methods are fundamental for both the structural elucidation and quantification of chemical compounds. For this compound, techniques like UV-Visible spectroscopy are used for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining its complex structure. Furthermore, methods for in-situ analysis are emerging as powerful tools for studying reactions in real-time.

UV-Visible spectroscopy is often coupled with HPLC for the quantitative detection of this compound and related alkaloids. sci-hub.se The molecule possesses a Ph-N-C=N chromophore, which results in characteristic UV absorption bands, typically around 246 nm and 302 nm, allowing for its detection and quantification. sci-hub.se

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For complex dimeric alkaloids like this compound, 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HMBC, HSQC) experiments are essential to confirm the connectivity and stereochemistry of the molecule. rsc.org

In situ monitoring of chemical reactions provides insights into reaction kinetics and mechanisms. While not yet widely reported specifically for this compound synthesis, techniques like in situ Raman spectroscopy are increasingly used to monitor mechanochemical and other organic reactions in real-time. beilstein-journals.org This method tracks the disappearance of reactant signals and the emergence of product signals, offering a window into the reaction's progress without disrupting the process. beilstein-journals.org The application of such techniques could provide valuable mechanistic information in synthetic studies of calycanthaceous alkaloids.

Electrochemical Detection Methods in Research Contexts

Electrochemical detection offers a highly sensitive and often cost-effective alternative to traditional analytical methods. nih.govmdpi.com These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of an electroactive compound at an electrode surface. mdpi.com

While specific studies on the electrochemical detection of this compound are not prominent in the literature, the chemical structure of the alkaloid, containing oxidizable amine functionalities and aromatic rings, suggests it is electroactive and thus a candidate for electrochemical analysis. acs.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to study its redox behavior. rsc.org

The development of chemically modified electrodes can enhance the sensitivity and selectivity of detection. mdpi.com For example, screen-printed electrodes modified with materials like graphene oxide can increase the active surface area and improve the rate of electron transfer. mdpi.com The development of a molecularly imprinted polymer (MIP) specific for the chimonanthine core structure on an electrode surface could lead to a highly selective electrochemical sensor for its detection in various samples. rsc.org

Advanced Techniques for Metabolite Identification in Model Systems

Identifying the metabolites of a compound is crucial for understanding its biological fate. Advanced analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography, are at the forefront of metabolite identification studies. frontiersin.org

Metabolic profiling of Chimonanthus species using UHPLC-HRMS/MS has proven effective in identifying a wide range of compounds, including alkaloids and their potential metabolites. frontiersin.org This approach relies on the high mass accuracy of instruments like Orbitrap or TOF mass spectrometers to determine the elemental composition of unknown compounds. By analyzing the fragmentation patterns (MS/MS spectra) and comparing them with databases or using computer-assisted prediction tools, the structures of metabolites can be proposed. frontiersin.org

For example, in a study of Chimonanthus grammatus, UHPLC-HRMS-MS was used to tentatively identify 83 components, including four alkaloids. frontiersin.org The process involves matching the accurate mass of detected ions against a database. For ions with multiple possible isomers, fragmentation patterns and retention times provide additional evidence for identification. frontiersin.org Studying the metabolism of this compound in model systems, such as liver microsomes or in whole organisms, using these powerful techniques would provide critical insights into its biotransformation pathways.

Theoretical and Computational Studies of + Chimonanthine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode. researchgate.netnih.gov In the study of (+)-Chimonanthine, molecular docking simulations have been instrumental in identifying and characterizing its potential biological targets.

Research has shown that derivatives of chimonanthine (B1196302) exhibit significant binding affinities for μ-opioid receptors, suggesting potential analgesic properties. researchgate.netmdpi.com Specifically, studies have reported the following binding affinities (Ki values) for different stereoisomers of chimonanthine:

CompoundKi Value (nM) for μ-opioid receptors
(-)-Chimonanthine271 ± 85
This compound652 ± 159
meso-Chimonanthine (B1246192)341 ± 29

These values indicate a notable interaction between chimonanthine isomers and μ-opioid receptors. researchgate.netmdpi.com

Furthermore, molecular docking studies have been employed to investigate the interaction of this compound and related compounds with other potential targets. For instance, docking simulations revealed that chimonanthine derivatives can bind to the active site of tyrosinase, an enzyme involved in melanogenesis. This aligns with experimental findings that show this compound inhibits melanogenesis. mdpi.com

In another study, molecular docking was used to explore the binding of chimonanthine to AKT1, a protein kinase involved in various cellular processes. The simulations showed a potential binding interaction between chimonanthine and AKT1. researchgate.net Additionally, virtual screening of a series of naturally occurring alkaloids, including chimonanthine, against several SARS-CoV-2 protein targets demonstrated notable binding affinities, suggesting a broad range of potential interactions. chemrxiv.org For example, the binding energy of chimonanthine with the main protease (Mpro) of SARS-CoV-2 was found to be -6.9 kcal/mol. chemrxiv.org

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. ebsco.comnih.gov These simulations provide detailed information about the time evolution of a system, allowing for the characterization of conformational changes and the dynamics of binding events. mdpi.com In the context of this compound, MD simulations can offer a deeper understanding of how the molecule interacts with its biological targets over time.

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of MD are broadly applicable. For instance, MD simulations can be used to refine the binding poses obtained from molecular docking. After an initial docking prediction, an MD simulation can be run to observe the stability of the ligand-protein complex. This can reveal whether the initial pose is maintained, or if the ligand reorients to a more stable conformation within the binding site. These simulations can also elucidate the role of water molecules in mediating interactions and provide insights into the flexibility of both the ligand and the protein upon binding.

The application of MD simulations has been highlighted in the study of various biomolecular systems, including protein-ligand interactions. mdpi.com For example, MD simulations have been used to analyze the inhibition of tyrosinase by kojic acid derivatives, revealing promising stable complexes and suggesting these derivatives could be potent competitive inhibitors. mdpi.com Such an approach could be applied to further investigate the interaction between this compound and tyrosinase, building upon the initial findings from molecular docking.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. aspbs.comroutledge.com These calculations, based on the principles of quantum mechanics, can provide valuable information about a molecule's geometry, energy levels, and electronic transitions. qulacs.org

For chimonanthine, quantum chemical calculations have been employed to understand its chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). nih.gov A study utilized time-dependent density functional theory (TDDFT) with the B3LYP functional and a 6-31G* basis set to simulate the ECD and ORD spectra of (-)-chimonanthine. nih.gov The calculated spectra showed a good agreement with experimental data, which helped in confirming the absolute configuration of the molecule. nih.gov This demonstrates the power of quantum chemical calculations in elucidating the stereochemical details of complex natural products like chimonanthine. nih.gov

These calculations also provide insights into the electronic transitions responsible for the molecule's characteristic ultraviolet (UV) absorption. Spectroscopic analysis has shown that chimonanthine has UV absorption maxima at 246 and 304 nm. Quantum chemical calculations can help to assign these absorptions to specific electronic transitions within the molecule's pyrroloindole framework.

Furthermore, quantum chemical methods can be used to investigate the electronic properties that influence a molecule's reactivity and interaction with other molecules. For instance, calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. These properties are crucial for understanding how this compound might interact with its biological targets at an electronic level.

Future Research Perspectives and Translational Potential of + Chimonanthine

Unexplored Biosynthetic Pathways and Enzymes

The natural biosynthesis of (+)-chimonanthine is understood to originate from tryptamine (B22526) derivatives, likely Nb-methyltryptamine, through an oxidative dimerization process mdpi.comcaltech.educaltech.edu. Labeling experiments suggest that a bis-indolenine intermediate, rather than an oxindole (B195798), forms the core structure caltech.edu. However, the specific enzymes responsible for catalyzing these intricate transformations, particularly the stereoselective dimerization and subsequent cyclization steps, remain largely uncharacterized. Future research should focus on identifying and elucidating the function of these key biosynthetic enzymes. This could involve employing advanced biochemical and molecular biology techniques, such as gene expression analysis in producing organisms or heterologous expression of candidate enzymes. Understanding these enzymatic pathways could pave the way for biotechnological production of this compound or its analogs, offering a sustainable alternative to total synthesis. Furthermore, investigating potential variations in these pathways across different plant species could reveal novel enzymatic activities or regulatory mechanisms.

Novel Synthetic Methodologies and Green Chemistry Approaches

The total synthesis of this compound has been achieved through various elegant strategies, including copper-mediated asymmetric cyclodimerization, chiral phase-transfer catalysis, asymmetric double Michael reactions, and diazene-directed fragment assembly mdpi.comresearchgate.netacs.orgthieme-connect.commit.eduresearchgate.netrsc.orgacs.org. While these methods have successfully provided access to the complex stereochemistry of the molecule, there is significant scope for developing more efficient, scalable, and environmentally sustainable synthetic routes. Future research should prioritize green chemistry principles, exploring catalytic asymmetric transformations that minimize waste, reduce energy consumption, and utilize benign solvents. The investigation of biocatalytic methods for key bond formations, such as stereoselective dimerization, could offer highly selective and eco-friendly alternatives. Additionally, the application of flow chemistry techniques could enhance reaction control, safety, and scalability for potential industrial production. Developing more convergent and atom-economical syntheses will be crucial for facilitating broader SAR studies and making the compound more accessible for research and development.

Table 1: Key Synthetic Approaches to this compound

MethodKey Step/StrategyNotable FeaturesReference(s)
Scott's Method (1964)Oxidative dimerization of N-methyltryptamine using FeCl3Early method, limited stereochemical control, ~20% yield for racemic product. caltech.edu
Copper-Mediated Asymmetric CyclodimerizationCyclodimerization of chiral tryptamine derivativeEstablishes vicinal quaternary stereocenters in one step, efficient route. researchgate.netacs.orgacs.org
Chiral Phase-Transfer CatalysisEnantioselective bromocyclization of tryptamine derivativesAchieved 94% ee in bromopyrroloindoline formation. acs.org
Asymmetric Double Michael ReactionDouble Michael addition of bisoxindole to nitroethylene (B32686)Sets key central quaternary stereocenters, high yield and stereoselectivity. thieme-connect.com
Diazene-Directed Fragment AssemblyHeterodimerization via diazene (B1210634) fragmentationApplied for synthesis of derivatives, improved route to C3a-aminocyclotryptamines. rsc.org
Reductive DimerizationFormation of vicinal quaternary stereocenters via reductive dimerizationGram-scale access to optically active key intermediate. mit.eduresearchgate.net
Phosphine-Catalyzed Domino AdditionUmpolung domino addition of bisoxindoles with allenoatesConcise synthesis of derivatives with sterically hindered vicinal all-carbon quaternary stereocenters. researchgate.net

Discovery of New Molecular Targets and Mechanisms

While this compound is known to interact with μ-opioid receptors, inhibit acetylcholinesterase, and affect melanogenesis mdpi.comresearchgate.net, its full spectrum of molecular targets and mechanisms of action remains incompletely elucidated. Future research should employ advanced chemical biology techniques, such as activity-based protein profiling (ABPP) and quantitative proteomics, to systematically identify novel protein targets and understand its cellular impact nih.gov. Phenotypic screening in diverse cellular and disease models can uncover previously unrecognized biological activities and guide the discovery of new mechanisms. Investigating its interactions with other receptor systems, signaling pathways, and cellular processes beyond its known activities is crucial. For instance, a deeper understanding of the molecular basis for its cytotoxic effects against cancer cells could reveal new therapeutic avenues.

Expansion of Structure-Activity Relationship Studies

Table 2: Summary of Known Biological Activities of this compound

ActivityTarget/MechanismReported Value(s)Reference(s)
Analgesicμ-opioid receptor bindingKi = 652 ± 159 nM for this compound mdpi.comresearchgate.net
Melanogenesis InhibitionIC50 = 1.4 μM mdpi.com
CytotoxicityMelanoma cellsEffective at 10 μM mdpi.com
AntifungalInhibition of plant pathogens (e.g., B. maydis)EC50 = 29.3 μg/mL for B. maydis researchgate.net
AntiviralPRRSVIC50 ≈ 68.9 μM mdpi.com
Acetylcholinesterase InhibitionAcetylcholinesteraseImplicated in antifungal/antibacterial activity

Conceptual Role as a Lead Compound for Chemical Probes and Research Tools

The intricate structure and diverse bioactivities of this compound position it as a promising lead compound for the development of chemical probes and research tools. Chemical probes are invaluable for target identification, validation, and elucidating biological mechanisms by selectively interacting with specific molecular targets sigmaaldrich.comthermofisher.kr. Future research could focus on designing and synthesizing functionalized this compound derivatives incorporating reporter groups (e.g., fluorescent tags, biotin) or reactive moieties (e.g., photoaffinity labels) that allow for target engagement and visualization. Such modified compounds could serve as precise tools to investigate the specific molecular targets and pathways modulated by this compound, thereby reducing the risk and accelerating the validation process in drug discovery. Developing selective analogs would enable researchers to dissect the complex biological effects of this alkaloid and its potential therapeutic applications.

Interdisciplinary Research Collaborations and Data Integration

Advancing the understanding and application of complex natural products like this compound necessitates a highly interdisciplinary approach. Future research should foster robust collaborations between organic chemists (for synthesis and analog design), pharmacologists (for biological evaluation and mechanism studies), biochemists (for target identification), computational chemists (for modeling and SAR analysis), and potentially plant biologists or ethnobotanists (for understanding biosynthesis and natural occurrence) whiterose.ac.ukubu.esircbc.ac.cnnih.gov. Effective data integration is paramount in such collaborative efforts, requiring the establishment of standardized data formats and shared platforms for seamless data exchange and analysis hypotheses.org. Leveraging AI and machine learning tools for integrated data analysis can accelerate the identification of patterns, predict compound behavior, and optimize research strategies. Such integrated approaches will be critical for translating fundamental discoveries about this compound into tangible applications.

Compound Name List:

this compound

(-)-Chimonanthine

Meso-chimonanthine (B1246192)

(+)-Folicanthine

(-)-Calycanthine

(+)-desmethyl-meso-chimonanthine

(+)-WIN 64821

(-)-Ditryptophenaline

(-)-1'(2-Phenylethylene)-ditryptophenaline

(+)-Psychotetramine

Calystegine

Calycanthidine

Chimonanthidine

CPC-1

CPC-2

Psychotridine

Hodgkinsine (B231384)

Q & A

Q. What are the key synthetic strategies for (+)-Chimonanthine, and how do they address stereochemical challenges?

this compound is synthesized via copper-catalyzed tandem arylative oxidation dimerization (e.g., using 2-bromoaniline derivatives and chiral sulfinamide intermediates) , sodium-ammonia-mediated dimerization of precursors , or catalytic asymmetric double Michael reactions of bisoxindoles . Stereochemical control is achieved through chiral auxiliaries (e.g., tert-butyl sulfinamide) , reaction temperature modulation (-78°C for sodium-ammonia systems) , or enantioselective organocatalysts (e.g., bifunctional thiourea catalysts) . Key intermediates are purified via silica gel chromatography and characterized by NMR, HRMS, and X-ray crystallography .

Q. How is the absolute stereochemistry of this compound confirmed experimentally?

The absolute configuration is determined through circular dichroism (CD) comparisons with related alkaloids like (+)-calycanthine, which undergoes acid-mediated equilibration to (-)-chimonanthine . Stereochemical assignments are further validated by HMBC correlations and NOE experiments to resolve diastereomeric intermediates . For example, meso-chimonanthine is distinguished from C2-symmetric isomers via differential NMR splitting patterns .

Q. What analytical techniques are critical for verifying the purity and identity of synthetic this compound?

Structural confirmation relies on high-resolution mass spectrometry (HRMS), 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC), and chiral HPLC to assess enantiomeric excess (>99% ee) . Purity is established via melting point analysis, TLC, and elemental analysis. X-ray crystallography resolves ambiguous stereochemistry in dimeric intermediates .

Q. What biological activities have been reported for this compound, and what methodologies are used to assess them?

this compound inhibits tyrosinase (IC50_{50} = 0.93 μM) and suppresses melanogenesis in murine B16 melanoma cells, as measured by melanin content assays and qRT-PCR for tyrosinase-related protein 1 (TRP-1) mRNA . Dose-response curves and Western blotting validate its mechanism .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence stereoselectivity in this compound dimerization?

Copper catalysts (CuI/LiN(SiMe3_3)2_2) with tert-butyl hydroperoxide (tBuOOH) promote oxidative dimerization, favoring specific diastereomers via radical coupling pathways . Solvent polarity (e.g., THF vs. DCM) and temperature (-78°C to 95°C) modulate transition-state geometries, as shown in FeCl3_3-mediated dimerizations of intermediates like compound 19 . Kinetic studies using in situ IR spectroscopy reveal that low temperatures stabilize stereoselective intermediates .

Q. How can researchers resolve contradictions in stereochemical assignments across synthetic studies?

Discrepancies in stereochemical outcomes (e.g., meso vs. C2-symmetric isomers) are addressed by re-evaluating NOE data, HMBC correlations, and comparative CD spectra with natural isolates . For example, Movassaghi’s revised C4/C7 methyl group assignments via HMBC corrected earlier misassignments in dimeric alkaloids .

Q. What are the scalability limitations of catalytic asymmetric syntheses of this compound?

Asymmetric methods (e.g., organocatalytic double Michael reactions) face challenges in catalyst loading (5–10 mol%) and substrate scope limitations . Scaling requires optimizing ligand-metal ratios (e.g., CuI systems) and reducing chromatographic steps via crystallization (e.g., HCl-mediated recrystallization of amine intermediates) . Process mass intensity (PMI) analyses highlight inefficiencies in multi-step sequences .

Q. How does this compound’s synthetic complexity compare to related dimeric HPI alkaloids like Folicanthine?

(+)-Folicanthine is synthesized from this compound via reductive amination and methylations, requiring additional stereochemical control at N-methylated centers . Comparative studies show that Folicanthine’s bridged bicyclic structure demands stricter regioselectivity in cyclization steps (e.g., acid-mediated ring closures) . Retrosynthetic analyses prioritize dimeric bond formation early to avoid late-stage functionalization bottlenecks .

Q. Methodological Recommendations

  • Stereochemical Analysis : Combine CD spectroscopy with computational modeling (e.g., DFT calculations) to resolve ambiguous configurations .
  • Reaction Optimization : Use design of experiments (DoE) to screen catalyst-ligand combinations for improved enantioselectivity .
  • Data Reproducibility : Document detailed experimental protocols (e.g., reagent purity, drying methods for solvents) to ensure reproducibility across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.